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molecular formula C11H16N2 B8547895 1-(6-Cyclopropyl-pyridin-2-yl)-1-methyl-ethylamine

1-(6-Cyclopropyl-pyridin-2-yl)-1-methyl-ethylamine

Cat. No. B8547895
M. Wt: 176.26 g/mol
InChI Key: RVZMFXOZBBXFFO-UHFFFAOYSA-N
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Patent
US08426448B2

Procedure details

Dissolve [1-(6-cyclopropyl-pyridin-2-yl)-1-methyl-ethyl]-carbamic acid tert-butyl ester (1.3 g, 4.7 mmol) in 2 N HCl/Et2O (excess) with a small amount of methanol to effect solution. Stir until the starting material is consumed, monitoring by LC-MS. Evaporate and partition the residue between dichloromethane and aqueous sodium bicarbonate. Extract with dichloromethane, filter and evaporate to give 1-(6-cyclopropyl-pyridin-2-yl)-1-methyl-ethylamine as an orange oil (610 mg, 75%). LC-MS ESI m/z: 177.2 (M+H)+, Tr=1.80 min, method 1.
Name
[1-(6-cyclopropyl-pyridin-2-yl)-1-methyl-ethyl]-carbamic acid tert-butyl ester
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
HCl Et2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH:17]2[CH2:19][CH2:18]2)[N:12]=1)([CH3:10])[CH3:9])(C)(C)C>Cl.CCOCC.CO>[CH:17]1([C:13]2[N:12]=[C:11]([C:8]([NH2:7])([CH3:9])[CH3:10])[CH:16]=[CH:15][CH:14]=2)[CH2:19][CH2:18]1 |f:1.2|

Inputs

Step One
Name
[1-(6-cyclopropyl-pyridin-2-yl)-1-methyl-ethyl]-carbamic acid tert-butyl ester
Quantity
1.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC(C)(C)C1=NC(=CC=C1)C1CC1)=O
Name
HCl Et2O
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl.CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
Stir until the starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is consumed
CUSTOM
Type
CUSTOM
Details
Evaporate
CUSTOM
Type
CUSTOM
Details
partition the residue between dichloromethane and aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
Extract with dichloromethane
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=CC=CC(=N1)C(C)(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 610 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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